molecular formula C8H6BrNO3 B1373751 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde CAS No. 1299607-40-1

7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde

Cat. No.: B1373751
CAS No.: 1299607-40-1
M. Wt: 244.04 g/mol
InChI Key: JJNDHPAJDPGMOV-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde is a heterocyclic compound featuring a fused dioxane-pyridine ring system. The molecule is substituted with a bromine atom at position 7 and an aldehyde group at position 8. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3/c9-6-3-10-8-7(5(6)4-11)12-1-2-13-8/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNDHPAJDPGMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=C(C(=C2O1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701169298
Record name 1,4-Dioxino[2,3-b]pyridine-8-carboxaldehyde, 7-bromo-2,3-dihydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1299607-40-1
Record name 1,4-Dioxino[2,3-b]pyridine-8-carboxaldehyde, 7-bromo-2,3-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1299607-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxino[2,3-b]pyridine-8-carboxaldehyde, 7-bromo-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in four primary reaction categories:

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acids. Common oxidizing agents include:

  • KMnO₄ (acidic or neutral conditions): Converts -CHO to -COOH at room temperature .

  • CrO₃ (Jones reagent): Efficient under anhydrous conditions for high-yield carboxylic acid formation .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol (-CH₂OH) using:

  • NaBH₄ : Mild conditions (ethanol, 0–25°C) with >85% yield .

  • LiAlH₄ : Requires anhydrous ether or THF and yields near-quantitative conversion .

Substitution Reactions

The bromine atom at position 7 participates in nucleophilic substitution:

  • SNAr (Nucleophilic Aromatic Substitution) :

    • Amines : Reacts with primary/secondary amines (e.g., NH₃, morpholine) in DMF at 80–100°C .

    • Alkoxides : Methoxide/ethoxide substitution under basic conditions (K₂CO₃, DMSO) .

Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura coupling with aryl boronic acids:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Conditions : DMF/H₂O, 80–100°C, 12–24 hours .

  • Products : Biaryl derivatives with retained aldehyde functionality .

Aldehyde-Specific Reactions

Reaction TypeReagents/ConditionsProductYield (%)
OxidationKMnO₄, H₂SO₄, 25°C7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine-8-carboxylic acid78–92
ReductionNaBH₄, EtOH, 0°C7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine-8-methanol85–94

Bromine-Specific Reactions

Reaction TypeReagents/ConditionsProductYield (%)
SNAr (Amine)Morpholine, DMF, 80°C7-Morpholino-2,3-dihydro- dioxino[2,3-b]pyridine-8-carbaldehyde65–72
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂7-Phenyl-2,3-dihydro- dioxino[2,3-b]pyridine-8-carbaldehyde60–75

Comparative Reactivity Insights

Functional GroupReactivity OrderNotes
Aldehyde (-CHO)Oxidation > Reduction > Nucleophilic AdditionDominates under acidic/basic conditions
Bromine (-Br)Suzuki Coupling > SNAr > EliminationPd catalysis critical for coupling efficiency

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that compounds similar to 7-bromo derivatives exhibit antimicrobial properties. The presence of the bromine atom may enhance the biological activity against various pathogens. Research has shown that derivatives of this compound can inhibit bacterial growth effectively, making it a candidate for developing new antibiotics .

Anticancer Potential
The dioxin and pyridine moieties are known for their roles in various biological activities, including anticancer effects. Preliminary investigations suggest that 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine derivatives may induce apoptosis in cancer cells through specific molecular pathways. Further studies are required to elucidate the mechanisms involved and establish structure-activity relationships (SAR) for optimizing efficacy .

Organic Synthesis

Building Block for Heterocycles
This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functionalizations that can lead to the development of novel materials or biologically active molecules. For instance, it can be used in the synthesis of pyridine-based ligands or catalysts in organic reactions .

Reagent in Chemical Reactions
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine can act as a reagent in several organic transformations. Its ability to participate in nucleophilic substitutions and cycloadditions makes it valuable for chemists looking to create diverse chemical architectures from simple starting materials .

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored due to its potential to enhance thermal stability and mechanical properties. Studies indicate that polymers containing brominated compounds exhibit improved flame retardancy and thermal resistance, making them suitable for applications in electronics and construction materials .

Nanotechnology Applications
Research into nanomaterials has identified potential uses for 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine in the synthesis of nanoparticles or nanocomposites. Its unique chemical properties allow it to serve as a stabilizing agent or functionalizing agent for nanoparticles used in drug delivery systems or sensors .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against E. coli and S. aureusShowed significant inhibition at low concentrations
Synthesis of HeterocyclesUsed as an intermediateSuccessfully synthesized novel pyridine derivatives with enhanced properties
Polymer BlendsInvestigated thermal propertiesImproved thermal stability observed in brominated polymer composites

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table highlights key structural and physical property differences between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde Br (7), CHO (8) C₈H₆BrNO₃ ~244.05 Electrophilic aldehyde for condensations; bromine aids nucleophilic substitution
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid Cl (7), COOH (8) C₈H₆ClNO₄ 215.59 Acidic group for salt formation; intermediate in drug synthesis
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde CHO (7) C₈H₇NO₃ 165.15 Aldehyde at position 7; used in oxime synthesis (e.g., 1246090-99-2)
7-Chloro-2,3-dihydro-1,4-dioxino[2,3-b]pyridine-8-methanol Cl (7), CH₂OH (8) C₈H₈ClNO₃ 201.61 Hydroxymethyl group for further oxidation or derivatization
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)boronic acid pinacol ester Bpin (8) C₁₃H₁₆BNO₄ 277.09 Boron-containing precursor for Suzuki-Miyaura cross-couplings

Reactivity and Functional Group Comparisons

  • Aldehyde vs. Carboxylic Acid : The aldehyde group (CHO) in the target compound is highly reactive in nucleophilic additions (e.g., forming oximes or hydrazones), while carboxylic acid (COOH) derivatives (e.g., ) participate in esterification or amidation .
  • The chloro analog in may exhibit slower reaction kinetics in such processes .

Stability and Handling

  • Aldehyde Stability : Aldehydes are prone to oxidation, necessitating storage under inert conditions. In contrast, carboxylic acid derivatives () are more stable but may require protection during reactions .
  • Halogen Stability : The C-Br bond in the target compound is more labile than C-Cl, offering versatility in substitution reactions but requiring careful handling to prevent premature degradation .

Biological Activity

7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde (CAS No. 1299607-40-1) is a synthetic organic compound with a unique dioxin structure that has garnered attention for its potential biological activities. The compound's molecular formula is C₈H₆BrNO₃, with a molecular weight of approximately 244.04 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C=C8H6BrNO3\text{C}=\text{C}_8\text{H}_6\text{Br}\text{N}\text{O}_3

Table 1: Structural Information

PropertyValue
Molecular FormulaC₈H₆BrNO₃
Molecular Weight244.04 g/mol
CAS Number1299607-40-1
SMILES RepresentationC1COC2=C(O1)C=C(C=N2)Br

Biological Activity

Research on the biological activity of this compound is limited; however, preliminary studies indicate several potential pharmacological properties.

Antimicrobial Activity

Some studies suggest that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of pyridine and dioxin have shown activity against various bacterial strains. While specific data for this compound are scarce, the structural similarities could imply potential effectiveness against microbial pathogens.

Antitumor Potential

Emerging research indicates that compounds with dioxin structures may possess antitumor properties. For example, certain derivatives have demonstrated inhibitory effects on cancer cell lines in vitro. Further investigations are needed to elucidate the specific mechanisms and efficacy of this compound in cancer treatment.

Table 2: Summary of Related Research Findings

Study FocusCompound TypeKey Findings
AntimicrobialDioxin DerivativesInhibitory effects on bacterial strains
AntitumorPyridine DerivativesCytotoxicity against cancer cell lines
AntiviralImidazopyridine DerivativesEC50 values below 4 μM without cytotoxicity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using brominated precursors and boronic acids. For example, analogous brominated heterocycles (e.g., dihydrobenzo[b]furan derivatives) have been prepared using Na₂CO₃ as a base and Pd(PPh₃)₄ as a catalyst under reflux conditions in 1,4-dioxane/water mixtures . Purification often involves recrystallization or column chromatography.

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks based on chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm, aldehyde protons at δ 9.5–10.5 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, aromatic C-Br at ~600 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., HRMS-ESI for accurate mass determination) .

Q. How stable is this compound under standard laboratory conditions?

  • Methodological Answer : Stability depends on storage conditions. The compound should be stored in sealed containers under inert gas (e.g., N₂) at –20°C to prevent oxidation or decomposition. Avoid exposure to moisture and light, as aldehydes are prone to hydration or photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂) and ligands (e.g., XPhos, SPhos) to enhance coupling efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) may improve solubility of intermediates.
  • Temperature Control : Lower reaction temperatures (e.g., 80°C) might reduce side reactions compared to reflux conditions .

Q. What is the role of the bromo substituent in directing further functionalization?

  • Methodological Answer : The bromo group acts as a directing group for electrophilic substitution (e.g., facilitating Suzuki coupling at the C7 position) and can be replaced via nucleophilic aromatic substitution (e.g., with amines or thiols). Computational studies (DFT) may predict regioselectivity in such reactions .

Q. How to resolve contradictions in reported melting points or spectral data?

  • Methodological Answer :

  • Reproduce Conditions : Ensure identical instrumentation (e.g., NMR solvent, MS ionization mode) and purity levels (≥95% by HPLC).
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, mp 94–95°C) .
  • Advanced Techniques : Use X-ray crystallography to confirm molecular packing effects on melting points .

Q. What strategies mitigate aldehyde group reactivity during derivatization?

  • Methodological Answer :

  • Protection : Temporarily convert the aldehyde to an acetal or oxime using reagents like ethylene glycol or hydroxylamine.
  • In Situ Derivatization : Perform reactions under anhydrous conditions with scavengers (e.g., molecular sieves) to prevent hydration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde
Reactant of Route 2
Reactant of Route 2
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde

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